

Application Note: Quantitative Analysis of Protein-Protein Interactions using L-Lysine (D8) SILAC

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Compound of Interest

Compound Name: L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8)

Cat. No.: B1579957

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Executive Summary

This guide details the protocol for mapping the interactome of a target protein using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), specifically utilizing L-Lysine-4,4,5,5,6,6,7,7-d8 (

-Lys). Unlike chemical labeling (e.g., TMT), SILAC introduces the mass tag at the proteome level in vivo, minimizing quantitation errors introduced during sample processing.

This protocol focuses on the MAP-SILAC (Mixing After Purification) strategy, optimized for detecting both stable and transient protein-protein interactions (PPIs). It addresses the specific challenges of using a Lysine-only labeling strategy, including the "singlet peptide" problem, and provides a solution using Endoproteinase Lys-C digestion.

Strategic Rationale & Expertise

Why L-Lysine (D8)?

While

isotopes are common, Deuterium-labeled Lysine (D8) is a cost-effective alternative for high-throughput screening. However, users must account for the Deuterium Isotope Effect: deuterated peptides differ slightly in hydrophobicity from their non-deuterated counterparts, often eluting slightly earlier on C18 reversed-phase columns. Modern software (MaxQuant/Proteome Discoverer) can correct for this, provided the retention time window is appropriately set.

The "Singlet Problem" and the Lys-C Solution

Critical Insight: Standard proteomics relies on Trypsin (cleaves at Lys and Arg).[1] If you only label Lysine (and not Arginine), tryptic peptides ending in Arginine will be unlabeled in both the "Heavy" and "Light" channels. These appear as "singlets" in the mass spectrum and cannot be used for heavy/light ratio quantification, resulting in a ~50% loss of quantifiable data.

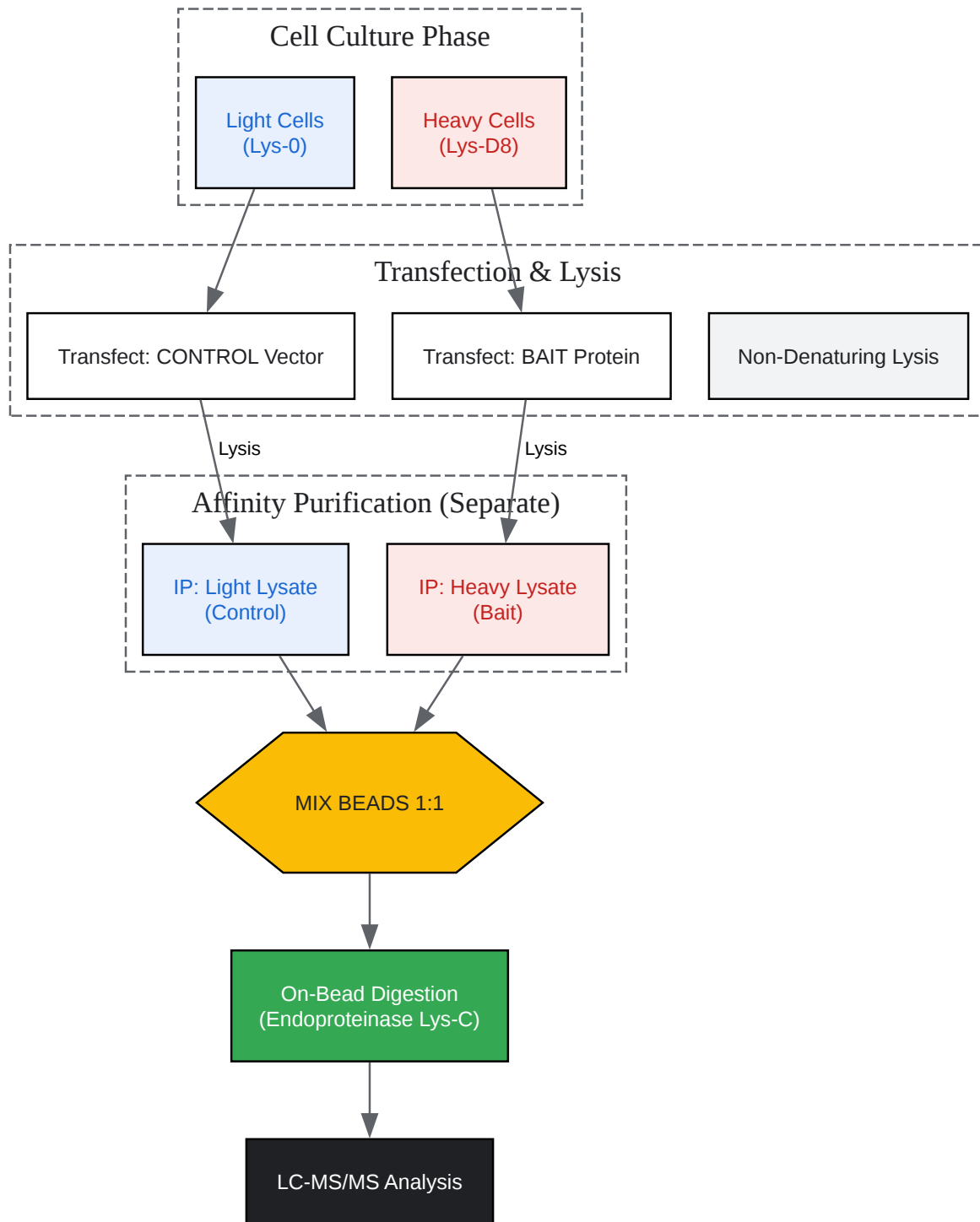
The Solution: This protocol utilizes Endoproteinase Lys-C for digestion.[2] Lys-C cleaves only at the C-terminus of Lysine residues.[2] Consequently, every generated peptide (except the protein's absolute C-terminus) will end with a Lysine, ensuring every peptide carries a label (Light or Heavy) and forms a quantifiable doublet.

Experimental Design: The "Forward" and "Reverse" Switch

To distinguish true interactors from background contaminants (bead binders), two parallel experiments are required:

- Forward: Bait Protein expressed in Heavy cells; Control in Light.
- Reverse: Bait Protein expressed in Light cells; Control in Heavy.
- True Interactors: Show inverted ratios between experiments (e.g., High H/L in Forward, Low H/L in Reverse).
- Contaminants: Show 1:1 ratios in both.

Visual Workflow (MAP-SILAC)



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Figure 1: MAP-SILAC Workflow. Separate affinity purifications prevent "post-lysis" false interactions. Mixing occurs at the bead stage prior to digestion.

Reagents & Equipment

Category	Item	Specification/Notes
Isotopes	L-Lysine-4,4,5,5,6,6,7,7-d8	atom D; Da mass shift.
Media	SILAC DMEM or RPMI	Deficient in Lysine and Arginine.
Serum	Dialyzed FBS	10 kDa MWCO (removes endogenous amino acids).
Enzyme	Endoproteinase Lys-C	Sequencing Grade (critical for Lys-only SILAC).
Lysis Buffer	NP-40 or Digitonin based	Non-denaturing to preserve protein complexes.
Beads	Magnetic Affinity Beads	Anti-FLAG, Anti-GFP, or Streptavidin (depending on tag).
Alkylation	Iodoacetamide (IAA)	Freshly prepared.

Detailed Protocol

Phase 1: Metabolic Labeling (Adaptation)

Goal: Achieve >97% incorporation of the heavy isotope.

- Media Prep:
 - Light Media: SILAC DMEM + 10% Dialyzed FBS + unlabeled L-Lysine (73 mg/L) + unlabeled L-Arginine (42 mg/L).

- Heavy Media: SILAC DMEM + 10% Dialyzed FBS + L-Lysine-D8 (73 mg/L) + unlabeled L-Arginine (42 mg/L).
- Note: Proline (200 mg/L) can be added to prevent Arg-to-Pro conversion, though this is less critical in Lys-only/Lys-C workflows.
- Passaging: Split cells (e.g., HEK293T, HeLa) into Light and Heavy media.
- Duration: Passage cells for at least 5-6 cell doublings (approx. 2 weeks).
- Validation: Harvest 1e6 cells from the Heavy condition, lyse, digest, and run a quick MS check to confirm >97% replacement of Lys-0 with Lys-D8.

Phase 2: Transfection & Lysis

Goal: Express the bait protein and harvest complexes.

- Transfection (Forward Experiment):
 - Heavy Cells: Transfect with Bait-Tag plasmid (e.g., FLAG-ProteinX).
 - Light Cells: Transfect with Empty Vector (Control).
- Incubation: Wait 24–48 hours post-transfection.
- Harvest: Wash cells 3x with ice-cold PBS to remove serum proteins.
- Lysis:
 - Add ice-cold Lysis Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, Protease/Phosphatase Inhibitors).
 - Incubate on ice for 20 min.
 - Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.
- Quantification: Measure protein concentration (BCA assay). Equalize total protein amounts (e.g., 2 mg per condition).

Phase 3: Affinity Purification (The Pull-Down)

Goal: Isolate the bait and its interactors.

- Equilibration: Wash 30 μ L of magnetic affinity beads (e.g., Anti-FLAG M2) with Lysis Buffer.
- Binding:
 - Tube A (Heavy): Add Heavy Lysate to beads.
 - Tube B (Light): Add Light Lysate to beads.
- Incubation: Rotate for 2–4 hours at 4°C. Do not incubate overnight if targeting transient interactors.
- Washing:
 - Place tubes on magnet. Remove supernatant.
 - Wash beads 3x with Lysis Buffer.
 - Wash beads 2x with PBS (to remove detergent before MS).

Phase 4: Mixing & On-Bead Digestion

Goal: Combine samples and digest proteins into peptides.

- Mixing: Resuspend beads from Tube A and Tube B in 50 μ L PBS each. Combine them into a single tube. Remove PBS.
- Denaturation: Add 50 μ L Urea Buffer (8M Urea, 50 mM Tris-HCl pH 8.0). Incubate 30 min at RT (shaking).
- Reduction: Add DTT (final 5 mM). Incubate 30 min at RT.
- Alkylation: Add Iodoacetamide (final 15 mM). Incubate 20 min in dark.
- Dilution: Dilute Urea to <2M by adding 150 μ L of 50 mM Tris-HCl pH 8.0.

- Digestion (Crucial Step):
 - Add Endoproteinase Lys-C (1:50 enzyme:protein ratio).
 - Incubate overnight at 37°C.
 - Note: Do not use Trypsin here unless you accept the data loss described in Section 2.2.
- Elution: Magnetize beads. Transfer supernatant (containing peptides) to a new tube.
- Desalting: Clean up peptides using C18 StageTips or columns.

Phase 5: LC-MS/MS & Analysis

Goal: Identify and quantify ratios.

- LC Gradient: 90-120 min gradient (2% to 35% Acetonitrile).
- MS Method: Data Dependent Acquisition (DDA).
- Software Configuration (e.g., MaxQuant):
 - Multiplicity: 2 (Doublet).
 - Light Label: Lys0.
 - Heavy Label: Lys8 (Select Lys8 or configure custom: Composition CxHyD8NzOw...).
 - Digestion: Select LysC (Specificity: C-term of K).[2][3]
 - Match between runs: Enable (helps with low abundance preys).
 - Re-quantify: Enable.

Data Interpretation

Observed Ratio (H/L)	Interpretation (Forward Exp: Bait=Heavy)	Action
> 2.0	Putative Interactor. Enriched in Bait sample.	Check Reverse experiment.
~ 1.0	Background Binder. Binds equally to beads/control.	Discard.
< 0.5	Contaminant/Artifact. Enriched in Control.	Discard.
NaN (Heavy only)	Strong Interactor. Not detected in control.	High confidence target.

Validation Logic: A true interactor must flip its ratio in the Reverse experiment.

- Forward (Bait=Heavy): Ratio H/L > 2.0
- Reverse (Bait=Light): Ratio H/L < 0.5 (or L/H > 2.0)

Troubleshooting

Issue	Probable Cause	Corrective Action
Low Incorporation (<95%)	Insufficient cell doublings or Proline conversion.	Passage longer (min 5 doublings). Check if cell line requires specific amino acid concentrations.
Singlet Peptides	Trypsin was used instead of Lys-C.	Switch to Lys-C digestion or add Arginine labeling (Arg10).
Split Peaks in Chromatogram	Deuterium isotope effect.	Increase the "Retention Time Match Window" in analysis software (e.g., to 0.7 - 1.0 min).
Bait Protein Not Found	Failed transfection or IP.	Western blot aliquot of lysate and beads before mixing.
High Background (Ratio 1:1)	Stringency too low.	Increase salt in wash buffer (up to 300mM NaCl) or add low % detergents.

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